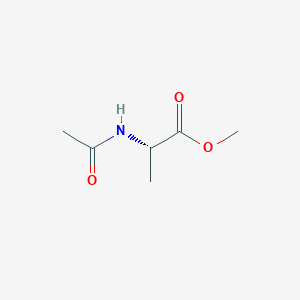

(S)-Methyl 2-acetamidopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-acetamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGVVDYNRHNTCK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426222 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869082-12-2 | |

| Record name | (S)-Methyl 2-acetamidopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Role of S Methyl 2 Acetamidopropanoate in Contemporary Chemical Research

Enantioselective Building Block in Stereoselective Synthesis

The primary significance of (S)-Methyl 2-acetamidopropanoate lies in its role as an enantioselective building block. enamine.net In the realm of stereoselective synthesis—the controlled synthesis of a single stereoisomer of a molecule—starting with a compound of known absolute stereochemistry is paramount. enamine.net The "(S)" designation of this compound indicates a specific three-dimensional arrangement at its chiral center, making it an optically active molecule. evitachem.com

This intrinsic chirality is crucial in fields like pharmaceutical development, where the biological activity of a drug can be highly dependent on its stereochemistry. enamine.net Employing this compound allows chemists to introduce a defined chiral center into a target molecule, a more efficient strategy than synthesizing a mixture of stereoisomers (a racemate) and then separating them. enamine.net Lipase-mediated kinetic resolution is one method used to produce the (S)-enantiomer with high enantiomeric excess. evitachem.com

Its structure, featuring a protected amine (the acetamido group) and a methyl ester, offers synthetic handles for further chemical modifications. cymitquimica.com These groups can be selectively reacted, allowing for the elongation of peptide chains or the introduction of other functionalities, all while preserving the integrity of the original stereocenter. evitachem.comcymitquimica.com This makes it a valuable precursor in the synthesis of more complex chiral molecules, including other amino acid derivatives and peptides. chemimpex.com For instance, it can be used in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives to prepare amino acid precursors. nih.gov

Overview of Multidisciplinary Research Trajectories

The utility of this compound extends beyond its foundational role in stereoselective synthesis, permeating a variety of research fields. Its unique structural attributes make it a valuable component in numerous applications.

Key Research Applications of this compound

| Research Area | Specific Application |

| Medicinal Chemistry | Serves as an intermediate in the synthesis of pharmaceutical compounds, including those with potential antiviral and anticancer properties. evitachem.com |

| Peptide Synthesis | Acts as a building block for creating peptides, which are crucial for developing new therapeutic agents. cymitquimica.comchemimpex.com |

| Biochemical Research | Utilized in studies of enzyme mechanisms and protein-ligand interactions to understand biochemical processes. evitachem.com It is also used in neuroscience studies related to neurotransmitter function. chemimpex.com |

| Materials Science | Explored in the development of biodegradable polymers for applications in packaging, disposable items, and medical devices. |

| Asymmetric Catalysis | Plays a role in catalytic applications, particularly with iridium complexes that show enantioselectivity in hydrogenation reactions. evitachem.com |

In medicinal chemistry , this compound is a key intermediate for synthesizing new drug candidates. evitachem.com Its ability to mimic natural amino acids makes it a valuable component in designing bioactive molecules that can interact with specific biological targets. cymitquimica.com

Within biochemical research , this compound is employed to investigate enzyme specificity and activity. It serves as a substrate in assays to understand the mechanisms of enzymes like proteases, which are vital to many physiological processes.

In the expanding field of materials science , derivatives of amino acids like this one are being incorporated into polymers to enhance their biodegradability. This contributes to the development of more sustainable materials for a variety of applications, from packaging to medical devices like sutures.

Furthermore, in the area of asymmetric catalysis , research has shown its potential in developing new catalytic systems. evitachem.com For example, it can be involved in reactions using chiral catalysts to achieve high enantioselectivity. evitachem.com

Synthetic Methodologies for S Methyl 2 Acetamidopropanoate

Conventional Chemical Synthesis Strategies

Traditional organic chemistry provides robust and scalable methods for the synthesis of (S)-Methyl 2-acetamidopropanoate. These approaches often leverage readily available starting materials and well-established reaction protocols.

Esterification of N-Acetylalanines

A primary and straightforward method for synthesizing this compound is through the direct esterification of N-acetyl-L-alanine. This reaction is typically carried out by treating the N-acetylated amino acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this transformation include sulfuric acid or p-toluenesulfonic acid, with the reaction mixture being heated to reflux temperatures, generally between 60 and 80°C. evitachem.com This process can achieve high yields, often in the range of 85-92%, after a reaction time of 4 to 6 hours. evitachem.com

Another effective method for the esterification of amino acids, including N-acetylalanine, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This system offers the advantage of milder reaction conditions and good to excellent yields, providing a convenient alternative to traditional acid catalysis. nih.gov The general procedure involves the slow addition of trimethylchlorosilane to a suspension of the amino acid in methanol, followed by stirring at room temperature until the reaction is complete. nih.gov

Table 1: Comparison of Esterification Methods for N-Acetylalanine

| Method | Catalyst/Reagent | Temperature | Typical Yield | Reference |

|---|---|---|---|---|

| Acid Catalysis | Sulfuric acid or p-toluenesulfonic acid | 60-80°C | 85-92% | evitachem.com |

Derivatization within the Chiral Pool Manifold

The concept of the chiral pool in synthesis involves utilizing abundant, enantiomerically pure natural products as starting materials. wikipedia.org L-alanine, a readily available and inexpensive amino acid, is a prime example of a chiral pool compound. The synthesis of this compound from L-alanine is a classic example of chiral pool derivatization. This strategy preserves the inherent chirality of the starting material throughout the synthetic sequence.

The synthesis begins with the protection of the amino group of L-alanine, followed by the esterification of the carboxylic acid moiety. The N-acetylation can be achieved using acetic anhydride (B1165640), often in the presence of a base like pyridine. Subsequent esterification with methanol, as described in the previous section, yields the desired this compound. This approach is highly efficient as it avoids the need for a chiral resolution step or an asymmetric synthesis, directly yielding the enantiopure product. wikipedia.org

Biocatalytic Approaches for Enantiopure Synthesis

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds. Enzymes offer high selectivity and operate under mild reaction conditions, making them an attractive alternative to conventional chemical methods.

Lipase-Mediated Asymmetric Synthesis

Lipases are versatile enzymes that can catalyze a variety of reactions, including esterification and hydrolysis, with high enantioselectivity. nih.gov In the synthesis of this compound, lipase-mediated kinetic resolution of racemic alanine (B10760859) methyl ester is a particularly effective strategy. evitachem.com This process involves the selective acylation of one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

A widely used lipase (B570770) for this purpose is Candida antarctica lipase B (CALB). evitachem.com In a typical procedure, racemic alanine methyl ester is treated with an acyl donor, such as ethyl acetate (B1210297), in an organic solvent in the presence of CALB. The lipase selectively catalyzes the N-acetylation of the (S)-enantiomer, resulting in the formation of this compound with high enantiomeric excess (>98%). evitachem.com The conversion rates are typically around 45-50%, which is the theoretical maximum for a kinetic resolution. evitachem.com

Table 2: Lipase-Mediated Kinetic Resolution for this compound Synthesis

| Enzyme | Strategy | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |

|---|

Enantioselective Biotransformations

Beyond lipases, other enzymes such as nitrilases and amidases have shown great potential in the enantioselective synthesis of chiral building blocks. chimia.ch While direct synthesis of this compound using these enzymes is less commonly reported, the principles of their application are highly relevant. For instance, nitrilases can catalyze the enantioselective hydrolysis of nitriles to produce chiral carboxylic acids or amides. chimia.ch A hypothetical route could involve the enantioselective hydrolysis of a suitable nitrile precursor to an N-acetylated amino acid, which could then be esterified.

Transaminases are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines. academie-sciences.fr While not directly producing an acetamido ester, they can be employed to create a chiral amino ester precursor with high enantiopurity. This amino ester could then be readily acetylated to afford the final product. The use of transaminases often results in excellent enantiomeric excess (>99%) and can be a highly efficient one-step process from a prochiral ketone. academie-sciences.fr

Reactivity and Derivatization Studies

Fundamental Reaction Profiles

The chemical behavior of (S)-Methyl 2-acetamidopropanoate is characterized by its susceptibility to hydrolytic cleavage, its participation in transesterification reactions, and its role in nucleophilic conjugate additions.

Hydrolytic Cleavages

The ester group of this compound can be hydrolyzed to produce 2-acetamidopropanoic acid and methanol (B129727). evitachem.com This reaction is typically carried out under acidic or basic conditions with reflux. evitachem.com Studies on similar peptidyl-tRNA mimics have shown that the transition state for hydrolysis is nearly tetrahedral, indicating significant bond formation between the nucleophilic water molecule and the carbonyl carbon. nih.gov The presence of a neighboring hydroxyl group can increase the rate of hydrolysis. nih.gov

In addition to chemical hydrolysis, enzymatic methods have been explored. For instance, esterases can exhibit high hydrolytic activity and stereoselectivity. An esterase from Bacillus cereus has been used for the kinetic resolution of N-acetyl-DL-alanine methyl ester, demonstrating the potential for biocatalytic hydrolysis. nih.gov

Furthermore, under specific conditions, such as exposure to presolvated electrons generated by gamma irradiation at low temperatures, C-O ester bond cleavage can occur, leading to the formation of methyl radicals. nih.govresearchgate.net

Transesterification Dynamics

Transesterification is a key reaction for modifying the ester group of this compound. This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester and methanol. masterorganicchemistry.comgoogle.com The reaction is an equilibrium process, and using the alcohol reactant as the solvent can help drive the reaction towards the desired product. masterorganicchemistry.commdpi.com

Both acidic and basic conditions can be employed for transesterification. masterorganicchemistry.com Under basic conditions, an alkoxide acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com In acidic catalysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Heterogeneous solid catalysts can also be utilized to facilitate the reaction. google.com The choice of alcohol determines the resulting ester, with alcohols such as ethanol, propanol, and butanol yielding the corresponding ethyl, propyl, and butyl esters. google.com

Table 1: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product Ester |

| Ethanol | Acid or Base | Ethyl 2-acetamidopropanoate |

| Propanol | Acid or Base | Propyl 2-acetamidopropanoate |

| Butanol | Acid or Base | Butyl 2-acetamidopropanoate |

This table provides illustrative examples of transesterification reactions.

Nucleophilic Conjugate Additions

While this compound itself is not an α,β-unsaturated compound, its derivative, methyl 2-acetamidoacrylate, is a key participant in nucleophilic conjugate additions, also known as Michael additions. wikipedia.orgwikipedia.org This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.com The electrophilicity of the β-carbon is a result of conjugation with the carbonyl group. libretexts.orglibretexts.org

A variety of nucleophiles can be employed in these reactions, including thiolates, amines, and enolates. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For instance, the reaction of methyl 2-acetamidoacrylate with thiolates is utilized in the synthesis of mercapturates. These reactions are significant for forming new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Chemically Modified Analogues and Advanced Derivatives

The chemical structure of this compound allows for its conversion into more complex and advanced derivatives through various synthetic strategies.

Synthesis of Unsaturated Methyl 2-Acetamidoacrylates

Methyl 2-acetamidoacrylate is a valuable α,β-unsaturated ester that can be synthesized from this compound. wikipedia.org One method involves the β-elimination of a suitable leaving group from a derivative of methyl 2-acetamidopropionate. For example, treatment with HCl gas in dioxane can induce the elimination of water.

This unsaturated ester serves as a versatile synthon in organic synthesis. It can undergo various reactions, including Michael additions and cycloadditions. unirioja.es For example, it reacts with ketene (B1206846) diethyl acetal (B89532) in a formal [2+2] cycloaddition to form cyclobutane (B1203170) derivatives, which are precursors to cyclic amino acids. unirioja.es

Preparation of Substituted N-Acetamidoalkanoates

The core structure of this compound can be modified to prepare a range of substituted N-acetamidoalkanoates. The acetamido group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. evitachem.com

Furthermore, the derivatization of the carboxyl group through reactions like transesterification, as previously discussed, leads to a variety of substituted esters. Selective acylation of related sugar derivatives, such as methyl 2-acetamido-2-deoxy-α-D-mannopyranoside, demonstrates that different hydroxyl groups exhibit varying reactivity, allowing for controlled synthesis of acylated products. researchgate.net While not a direct derivatization of the parent compound, this highlights the principles that can be applied to the synthesis of more complex analogues.

Strategic Incorporation into Peptides and Natural Product Scaffolds

This compound, also known as N-acetyl-L-alanine methyl ester, serves as a versatile building block in the synthesis of more complex molecules, including peptides and heterocyclic scaffolds reminiscent of natural products. Its bifunctional nature, possessing both a nucleophilic secondary amine (after deacetylation) or an activated carboxyl group, and an electrophilic ester, allows for its strategic incorporation into larger molecular frameworks through various synthetic methodologies.

The N-acetyl group provides a stable protecting group for the amine under many standard coupling conditions, while the methyl ester can be readily hydrolyzed or activated for amide bond formation. This allows for its use as either an N-terminal or C-terminal precursor in peptide synthesis.

Peptide Synthesis:

The incorporation of this compound into peptide chains is a key strategy for creating dipeptides and larger oligopeptides. This can be achieved through both chemical and enzymatic methods.

In chemical peptide synthesis, the carboxyl group of an N-protected amino acid is activated and then reacted with the free amino group of an amino acid ester. For instance, N-benzyloxycarbonyl-L-alanine can be coupled with L-alanine methyl ester to form the dipeptide ester, Z-L-Ala-L-Ala-OMe. Common coupling reagents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While effective, the use of DCC can present challenges in purification due to the formation of dicyclohexylurea (DCU) as a byproduct. The use of EDC, which forms a water-soluble urea, can simplify workup, although yields may be affected by the solubility of the product. bath.ac.uk

| Coupling Reagent | Product | Yield | Notes | Reference |

| DCC | Z-L-Ala-L-Ala-OMe | Reasonable | Purification complicated by DCU byproduct. | bath.ac.uk |

| EDC | Z-L-Ala-L-Ala-OMe | 23% | Lower yield attributed to product solubility during aqueous workup. | bath.ac.uk |

Interactive Data Table: Comparison of Coupling Reagents for Dipeptide Synthesis

Enzymatic peptide synthesis offers a green chemistry approach, often providing high yields and stereospecificity. While direct enzymatic use of this compound is an area of ongoing research, studies on analogous compounds provide a strong precedent. For example, immobilized α-chymotrypsin has been successfully used to catalyze the synthesis of hydrophobic peptides from N-acetyl phenylalanine methyl ester in a biphasic system, achieving yields of up to 95%. researchgate.net This suggests that this compound could be a viable substrate for similar enzymatic couplings. Furthermore, enzymes like α-amino acid ester acyltransferase have been shown to use L-alanine methyl ester hydrochloride to synthesize Ala-Gln in high yields, indicating a broad substrate tolerance that may extend to N-acetylated versions. mdpi.com

Incorporation into Natural Product-like Scaffolds:

Beyond traditional peptides, this compound and similar amino acid esters are valuable for constructing more complex, heterocyclic scaffolds found in many biologically active natural products. These syntheses often involve the coupling of the amino acid ester with a heterocyclic carboxylic acid.

One such strategy involves the synthesis of quinoline-based structures. For example, a key synthetic step can be the direct condensation of an ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with an amino acid ester hydrochloride in the presence of a base like triethylamine. The resulting quinoline (B57606) amino acid ester can then be further elaborated, for instance, by converting the ester to an acyl azide (B81097) and coupling it with another amino acid ester to form a dipeptide derivative attached to the quinoline core. researchgate.net

A similar approach has been used to create potential anticancer agents by coupling amino acid esters with 2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetic acid derivatives. These complex molecules are designed to mimic the substructure of methyltetrahydrofolate (MTHF) and act as inhibitors of methionine synthase, an enzyme over-expressed in some tumor cells. nih.govjst.go.jp The coupling is typically achieved using standard peptide coupling reagents like DCC. nih.govjst.go.jp

| Scaffold | Coupling Partners | Coupling Method | Product | Yield | Reference |

| Quinoline | Ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate + Glycine methyl ester HCl | Direct Condensation | Methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino]acetate | 75% | researchgate.net |

| Quinazolinone | 2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetic acid + Serine methyl ester | DCC | Methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate | - | nih.govjst.go.jp |

Interactive Data Table: Synthesis of Heterocyclic Scaffolds Using Amino Acid Esters

The natural occurrence of N-acyl alanine (B10760859) methyl esters in marine bacteria like Roseovarius tolerans further underscores the significance of this structural motif in natural products. nih.govnih.gov The synthetic strategies described here provide a means to access these and related structures for further biological evaluation.

Applications in Asymmetric Synthesis and Catalysis

Chiral Induction and Stereochemical Control in Organic Transformations

Asymmetric induction is the preferential formation of one enantiomer or diastereoisomer over another in a chemical reaction, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org (S)-Methyl 2-acetamidopropanoate, possessing a defined stereocenter, can act as an internal source of chiral information, guiding the stereochemical outcome of a reaction. wikipedia.org This internal asymmetric induction leverages the existing chiral center to control the formation of new stereocenters within the molecule.

Substrate in Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful technique for creating chiral centers with high enantioselectivity. wikipedia.org this compound itself is the saturated product, while its unsaturated precursor, methyl 2-acetamidoacrylate, is a benchmark substrate in the development of new asymmetric hydrogenation catalysts. nih.govrsc.orgresearchgate.netrsc.orgscispace.com

The rhodium-catalyzed enantioselective hydrogenation of prochiral olefins, such as methyl 2-acetamidoacrylate, is a well-established method for synthesizing chiral amino acid derivatives. nih.govrsc.orgajchem-b.com The success of this reaction heavily relies on the chiral ligand attached to the rhodium center. A variety of chiral phosphine (B1218219) ligands have been developed and shown to be highly effective.

For instance, monodentate phosphoramidite (B1245037) ligands have demonstrated exceptional enantioselectivities, achieving up to 99.8% ee in the hydrogenation of methyl 2-acetamidoacrylate. scispace.com Similarly, chiral monophosphonite ligands derived from binaphthol have yielded enantiomeric excesses as high as 94%. researchgate.net The MaxPHOS ligand has also proven to be a highly selective and robust system for this transformation. uoa.grconicet.gov.ar

| Chiral Ligand/Catalyst System | Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|

| Monodentate Phosphoramidite Ligands | Up to 99.8% | Quantitative | scispace.com |

| Chiral Monophosphonite Ligands (from binaphthol) | Up to 94% | - | researchgate.net |

| MaxPHOS Ligand | 99% (S) | >99% | uoa.grconicet.gov.ar |

| Pyrrolidinyl Ferrocene-Containing Ligands | Up to 99.1% | >99% | mdpi.com |

| PhthalaPhos Ligands | >97% | - | nih.gov |

While not a direct substrate, the chemistry of this compound is relevant to the palladium-catalyzed arylation of related amino acid derivatives, such as tryptophan. Palladium-catalyzed C-H arylation of tryptophan-containing peptides with arylthianthrenium salts has been shown to be an effective method for late-stage diversification under mild conditions. d-nb.info This methodology allows for the creation of sterically congested biaryl linkages, demonstrating the robustness of palladium catalysis in the presence of multiple functional groups. d-nb.info

Furthermore, a one-pot palladium-catalyzed C2-arylation and C4-acetoxylation of tryptophan derivatives has been developed, providing a straightforward approach to highly decorated tryptophan structures. rsc.org Overcoming catalyst deactivation in these reactions, particularly when using air as the oxidant in aqueous media, has been a key area of research. nih.gov

Precursor for the Development of Chiral Ligands and Catalytic Systems

This compound can serve as a starting material for the synthesis of more complex chiral ligands. Its existing stereocenter and functional groups (ester and amide) provide handles for elaboration into new chiral structures. For example, the core structure can be modified to introduce coordinating atoms like phosphorus, which are crucial for creating effective ligands for transition metal catalysis.

The development of chiral phosphine ligands is a significant area of research, and amino acid derivatives provide a convenient entry into this class of compounds. The synthesis of pyrrolidine-based diphosphine ligands, for instance, can start from chiral precursors related to amino acids. rsc.orgrsc.org These ligands, when complexed with rhodium, have been used in the asymmetric hydrogenation of various substrates. rsc.orgrsc.org

Contributions to Multistep Total Synthesis Campaigns

While direct examples of the incorporation of the entire this compound molecule into a complex natural product are not extensively documented in the provided search results, its structural motif is a common feature in many biologically active molecules. Its use as a chiral starting material allows for the introduction of a specific stereocenter early in a synthetic sequence, which is then carried through to the final target. For instance, the synthesis of (S)-methyl 1-tritylaziridine-2-carboxylate, a useful synthetic intermediate, begins with the related (S)-methyl 2-amino-3-hydroxypropanoate, highlighting how these simple chiral amino acid derivatives serve as foundational materials. mdpi.com

Computational Chemistry and Spectroscopic Investigation Methods

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to predict and rationalize the chemical behavior of (S)-Methyl 2-acetamidopropanoate. Through the application of quantum mechanics, researchers can model its electronic structure and forecast its reactivity and conformational preferences.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a computational method extensively used to investigate the mechanisms and energy landscapes of chemical reactions involving this compound. sumitomo-chem.co.jpresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can predict the feasibility and pathways of various transformations. beilstein-journals.orgmdpi.com For instance, in reactions such as N-alkylation, DFT calculations can help determine whether the reaction will proceed and what the energy barriers are. arkat-usa.org These calculations are crucial for optimizing reaction conditions and for designing more efficient synthetic routes. rsc.org The choice of functional and basis set in DFT calculations is critical and must be carefully selected to ensure the accuracy of the predicted energies and structures. sumitomo-chem.co.jp

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its chemical properties. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the molecule's atoms and identifies the most stable conformers. ic.ac.ukauremn.org.brethz.ch For molecules with rotatable bonds, like this compound, multiple low-energy conformations can exist.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the movements of atoms and the interactions between them, MD can reveal how the molecule flexes, and interacts with its environment, such as in different solvents. nih.gov This information is valuable for understanding its reactivity and for interpreting experimental data.

Quantum Chemical Reactivity Descriptors (e.g., Fukui Functions)

To predict the reactive sites within this compound, chemists employ quantum chemical reactivity descriptors. crimsonpublishers.comjacsdirectory.comscirp.org These descriptors, derived from the molecule's electronic structure, indicate which atoms are most likely to participate in a chemical reaction.

Fukui functions are a prominent example of such descriptors. arkat-usa.orgmdpi.comscm.comfaccts.de They identify the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. arkat-usa.org By calculating these functions, researchers can predict the regioselectivity of reactions, providing insight into where a reactant will bind to this compound. This predictive power is instrumental in understanding and controlling the outcomes of chemical syntheses. rsc.orgresearchgate.net

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound. These methods probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint that reveals its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR experiments used for the primary structural confirmation of this compound.

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Predicted ¹H NMR data for this compound in D₂O shows distinct signals corresponding to the methyl groups and the alpha-proton. hmdb.ca

2D NMR Techniques (e.g., ROESY) for Stereochemical and Conformational Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the spatial arrangement of atoms within a molecule. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly valuable for establishing stereochemistry and preferred conformations in solution by detecting through-space correlations between protons that are in close proximity.

In a ROESY experiment, cross-peaks indicate that two protons are near each other in space, typically within 5 Å. acs.org For this compound, ROESY can be used to confirm the relative orientation of substituents around the chiral center. For instance, correlations would be expected between the amide proton (N-H) and the alpha-proton (Cα-H), as well as between the alpha-proton and the methyl protons of the alanine (B10760859) side chain. The intensity of these ROESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints that can be used to build and validate a 3D model of the molecule's predominant conformation in solution. acs.org

Studies on similar N-acetylated amino acid derivatives have demonstrated the utility of ROESY in conformational analysis. acs.orgmdpi.comresearchgate.net For example, in related systems, ROESY has been used to identify intramolecular hydrogen bonds and to understand the conformational preferences of the peptide backbone. mdpi.com While a specific ROESY spectrum for this compound is not detailed in the literature, the expected correlations can be predicted based on its structure.

| Proton 1 | Expected ROESY Correlation with Proton 2 | Significance |

| Amide (N-H) | Alpha-proton (Cα-H) | Confirms the proximity of the amide and the chiral center. |

| Amide (N-H) | Acetyl methyl protons (CH₃-CO) | Provides information on the orientation of the acetyl group. |

| Alpha-proton (Cα-H) | Alanine methyl protons (Cβ-H₃) | Establishes the spatial relationship between the backbone and the side chain. |

| Alpha-proton (Cα-H) | Ester methyl protons (O-CH₃) | Helps to define the overall molecular conformation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its amide and ester functionalities.

The key vibrational modes and their expected absorption ranges are:

N-H Stretching: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching of the N-H bond in the secondary amide. pressbooks.pub

C-H Stretching: Absorptions for the C-H bonds of the methyl groups will appear around 2850-3000 cm⁻¹. libretexts.org

C=O Stretching (Amide I): A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected around 1650 cm⁻¹.

C=O Stretching (Ester): Another strong, sharp absorption for the ester carbonyl group will be present in the range of 1735-1750 cm⁻¹. docbrown.inforesearchgate.net

N-H Bending (Amide II): A moderate absorption band is expected around 1550 cm⁻¹, arising from the in-plane bending of the N-H bond coupled with C-N stretching.

C-O Stretching: The stretching vibration of the C-O single bond in the ester group will result in a strong absorption in the 1170-1200 cm⁻¹ region. docbrown.inforesearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3300-3500 | Medium-Strong |

| Alkane | C-H Stretch | 2850-3000 | Medium |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Amide | C=O Stretch (Amide I) | ~1650 | Strong |

| Amide | N-H Bend (Amide II) | ~1550 | Medium |

| Ester | C-O Stretch | 1170-1200 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₆H₁₁NO₃), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of 145.16. Electron ionization (EI) mass spectrometry of N-acetylated amino acid methyl esters typically leads to characteristic fragmentation pathways. beilstein-journals.orgacs.org

Common fragmentation patterns for this compound would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester group can lead to the formation of an acylium ion [M - 31]⁺ at m/z 114.

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 86.

Loss of the acetyl group (-COCH₃): Cleavage of the amide bond can result in a fragment [M - 43]⁺ at m/z 102. acs.org

McLafferty Rearrangement: While less common for this specific structure, it is a possibility for esters and amides, potentially leading to a neutral loss of an alkene. libretexts.org

Cleavage of the Cα-Cβ bond: This would lead to the formation of a fragment corresponding to the loss of a methyl radical, resulting in an ion at m/z 130.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 145 | [C₆H₁₁NO₃]⁺• | - |

| 114 | [M - OCH₃]⁺ | OCH₃ (31) |

| 102 | [M - COCH₃]⁺ | COCH₃ (43) |

| 86 | [M - COOCH₃]⁺ | COOCH₃ (59) |

| 43 | [CH₃CO]⁺ | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Activity

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states. The chromophores in this compound are the amide and ester carbonyl groups.

These functional groups exhibit characteristic electronic transitions:

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. For amides and esters, these transitions are typically weak and occur at longer wavelengths, generally above 200 nm. libretexts.orglibretexts.org The amide n → π* transition is often observed around 210-220 nm. ubbcluj.ro

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are much more intense than n → π* transitions and occur at shorter wavelengths, typically below 200 nm for isolated carbonyl groups. bspublications.net

Due to the lack of extended conjugation in this compound, strong absorptions are not expected in the near-UV range. The expected UV-Vis spectrum would likely show a weak absorption band corresponding to the n → π* transition of the amide and ester groups in the 210-230 nm region. ubbcluj.ro

Because this compound is a chiral molecule, it will exhibit optical activity, meaning it will rotate the plane of polarized light. This property can be measured using a polarimeter or through circular dichroism (CD) spectroscopy, which is a form of UV-Vis spectroscopy that measures the differential absorption of left- and right-circularly polarized light. The CD spectrum would provide more detailed information about the molecule's stereochemistry and secondary structure.

| Transition Type | Chromophore | Expected λmax (nm) | Intensity (ε) |

| n → π | Amide C=O | ~210-220 | Weak |

| n → π | Ester C=O | ~210-220 | Weak |

| π → π | Amide C=O | < 200 | Strong |

| π → π | Ester C=O | < 200 | Strong |

Broader Research Implications and Future Directions

Advancements in Sustainable and Green Chemical Processes

The synthesis and application of (S)-Methyl 2-acetamidopropanoate are increasingly aligned with the principles of green chemistry, aiming to reduce waste and energy consumption. wiley-vch.de

Solvent-free mechanochemical methods, such as ball-milling, offer a sustainable route for its synthesis by eliminating solvent waste. evitachem.com For instance, the reaction of alanine (B10760859) methyl ester hydrochloride with acetic anhydride (B1165640) and sodium acetate (B1210297) via ball-milling can achieve a 95% conversion rate. evitachem.com Furthermore, liquid-assisted grinding (LAG) using catalysts like silica-supported boron trifluoride can significantly shorten reaction times. evitachem.com

Another green chemistry approach involves performing organic reactions in water, which acts as a sustainable solvent. evonik.com This "micellar chemistry" uses designer surfactants to create nano-reactors in water, enabling reactions that typically require organic solvents. evonik.com This method can lead to higher yields, increased selectivity, reduced catalyst loading, and lower energy consumption for processes like amide bond formation. evonik.com The compound's use in the creation of biodegradable polymers also highlights its contribution to reducing plastic waste and promoting environmental sustainability.

Applications in Advanced Materials Science (e.g., Mechano-responsive Gels)

This compound and its derivatives are being explored for their potential in creating advanced "smart" materials that respond to external stimuli. mdpi.com

A notable application is in the development of mechano-responsive gels. These are materials that can change their properties, such as degrading or releasing an encapsulated substance, in response to mechanical stress. nih.gov Researchers have synthesized derivatives of this compound, such as (S)-Methyl 2-(2-(naphthalene-1-yl)acetamido)propanoate, which can be used to create hydrogels that respond to mechanical force. rsc.org This is achieved by designing molecules that can self-assemble into fibrillar networks; when mechanical stress is applied, these networks can break or rearrange, altering the gel's properties. nih.govrsc.org This technology has potential applications in biosensors, drug delivery, and tissue engineering. nih.gov

The compound also serves as a monomer for synthesizing novel polymers. For example, derivatives have been used to create poly[methyl 2-(1-pyrenyl)acetamidopropenoate], demonstrating its utility in polymer science. researchgate.net

Substrate for Mechanistic Enzymology and Biochemical Pathway Elucidation

In biochemistry, this compound is a valuable tool for studying the intricacies of enzyme function and metabolic pathways. evitachem.com It is used as a substrate to investigate the specificity and activity of enzymes, particularly proteases, which are crucial in many physiological processes.

By observing how enzymes interact with this compound, scientists can gain insights into their mechanisms of action. This knowledge is fundamental for understanding complex biochemical pathways that control cell metabolism, growth, and differentiation. evitachem.com For example, studies have shown that the compound can interact with enzymes like methyltransferases, acting as a methyl group donor, a process vital for regulating gene expression and protein function. evitachem.com The study of such enzyme-substrate interactions is critical for developing enzyme inhibitors or activators, which can be used as research tools or potential therapeutic agents.

Strategic Intermediate in Medicinal Chemistry and Bioactive Molecule Synthesis

The chiral nature of this compound makes it a highly strategic intermediate in the synthesis of pharmaceuticals and other bioactive molecules. evitachem.comontosight.ai As a derivative of the essential amino acid L-alanine, it serves as a key building block for creating more complex molecules with specific biological activities. ontosight.ai

It is widely used in the synthesis of various amino acid derivatives and peptides, which are investigated for the treatment of a range of conditions, including cancer, metabolic disorders, and cardiovascular diseases. evitachem.com For instance, derivatives of methyl 2-acetamidoalkanoates have been designed and synthesized as potential anti-cancer agents that target the enzyme methionine synthase, which is over-expressed in some tumor cells. jst.go.jpresearchgate.net Its role extends to the development of compounds with potential analgesic, antidyslipidemic, and antiviral properties. evitachem.com The versatility of this compound allows medicinal chemists to synthesize a library of related molecules to study structure-activity relationships and optimize drug candidates. semanticscholar.org

Development of Novel Enantioselective Methodologies

The production of enantiomerically pure compounds is paramount in the pharmaceutical industry, and this compound is central to the development of new enantioselective synthetic methods. mdpi.com

Asymmetric hydrogenation is a key technique used to produce this compound with high optical purity. Research has focused on developing novel chiral ligands for transition metal catalysts, such as rhodium and iridium, to improve the enantioselectivity of these reactions. evitachem.commdpi.com For example, novel ferrocene-pyrrolidine based ligands used in rhodium-catalyzed hydrogenation have been shown to produce this compound from its precursor with excellent enantiomeric excess (ee) of up to >99.9%. mdpi.com

Other research has explored the use of calixarene-based ligands, which are macrocyclic compounds, to create a chiral environment around the metal catalyst. mdpi.com These systems have been used in the asymmetric hydrogenation of prochiral olefins to yield the desired enantiomer of the product, with reported enantioselectivities reaching up to 98% under specific conditions. mdpi.comresearchgate.net These advancements in catalysis are crucial for the efficient and selective synthesis of chiral molecules.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (2S)-2-acetamidopropanoate | |

| Synonyms | Acetyl-L-alanine methyl ester, Ac-L-Ala-OMe | ontosight.ai |

| Molecular Formula | C6H11NO3 | evitachem.com |

| Molecular Weight | 145.16 g/mol | evitachem.com |

| Appearance | Yellow liquid | |

| Purity | ≥ 98% (HPLC) | |

| Density | 1.1088 g/cm³ | |

| CAS Number | 3619-02-1 | ontosight.ai |

Q & A

Basic: What are the standard synthetic routes for enantioselective preparation of (S)-Methyl 2-acetamidopropanoate, and how are stereochemical outcomes validated?

Methodological Answer:

The compound is synthesized via enantioselective acylation or chiral resolution. A common route involves:

- Step 1: Reaction of L-alanine methyl ester with acetic anhydride under basic conditions (e.g., triethylamine) to form the acetamide intermediate.

- Step 2: Enantiomeric purity is ensured using chiral catalysts (e.g., lipases) or chromatographic separation (e.g., chiral HPLC) .

- Validation: Optical rotation measurements and chiral NMR solvents (e.g., Pirkle’s alcohol) confirm stereochemistry. X-ray crystallography may resolve ambiguities in absolute configuration .

Basic: Which analytical techniques are critical for characterizing this compound, and what parameters require optimization?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., methyl ester at δ ~3.6 ppm, acetamido NH at δ ~6.2 ppm). Solvent choice (DMSO-d6 vs. CDCl3) affects peak splitting due to hydrogen bonding .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode confirms molecular ion [M+H]+ at m/z 174.1. Fragmentation patterns distinguish ester vs. amide bonds .

- HPLC-PDA: Purity >98% is achieved using C18 columns with acetonitrile/water gradients; retention time reproducibility depends on pH (optimum: 4.5–5.5) .

Basic: How is the biological activity of this compound assessed in enzyme inhibition studies?

Methodological Answer:

- Assay Design: Target enzymes (e.g., monoamine oxidase-B) are incubated with the compound at varying concentrations (1–100 µM) in phosphate buffer (pH 7.4).

- Kinetic Analysis: IC50 values are derived from Lineweaver-Burk plots. Competitive vs. non-competitive inhibition is determined by varying substrate concentrations .

- Controls: Include positive controls (e.g., selegiline for MAO-B) and negative controls (DMSO solvent) to validate assay robustness .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for neuropharmacological applications?

Methodological Answer:

- Modification Strategies:

- Screening Workflow: Parallel synthesis of analogs followed by high-throughput screening (HTS) against neuronal cell lines (e.g., SH-SY5Y). Dose-response curves prioritize candidates with EC50 < 10 µM .

Advanced: How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation: Compare results across orthogonal assays (e.g., in vitro enzymatic vs. ex vivo tissue models). Discrepancies may arise from off-target effects or assay sensitivity .

- Meta-Analysis: Apply PRISMA guidelines to aggregate data from studies using consistent endpoints (e.g., IC50, Ki). Heterogeneity is assessed via I² statistics; subgroup analysis isolates confounding variables (e.g., cell type, incubation time) .

Advanced: What photoredox strategies enable site-selective functionalization of this compound for bioconjugation?

Methodological Answer:

- Photocatalysts: Use [Ir(dF(CF3)ppy)₂(dtbbpy)]PF6 under blue LED (450 nm) to generate aryl radicals for C–H activation at the β-position .

- Quenching Studies: Add TEMPO (radical scavenger) to confirm radical-mediated pathways. LC-MS tracks regioselectivity of modifications (e.g., phenylalanine bioconjugation) .

Advanced: How do solvent and temperature affect the stability of this compound during long-term storage?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the methyl ester in aqueous buffers (t1/2 = 72 h at pH 7.4) vs. thermal decomposition in DMSO (>40°C).

- Stabilization: Lyophilize the compound and store at -20°C under argon. Add antioxidants (e.g., BHT) to lipid-based formulations .

Advanced: What computational approaches predict the binding mode of this compound to neuronal receptors?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina with receptor structures (PDB: 2BXR for MAO-B). Focus on hydrogen bonding between the acetamido group and catalytic lysine residues .

- MD Simulations: GROMACS runs (100 ns) assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates favorable interactions .

Advanced: What methodologies assess the environmental impact of this compound in agricultural runoff?

Methodological Answer:

- Ecotoxicology Assays: Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition (OECD 201). Hydrolysis products are quantified via LC-MS/MS .

- Soil Adsorption: Batch experiments measure Koc (organic carbon partition coefficient); values >500 indicate low mobility and reduced groundwater contamination risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.